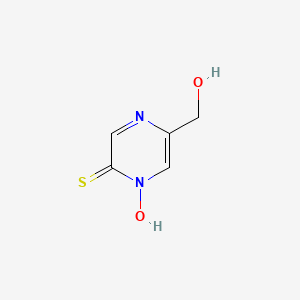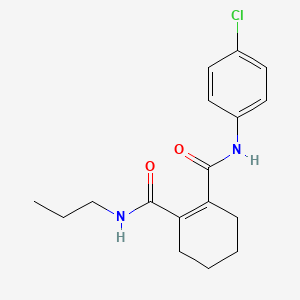
N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide is a chemical compound characterized by the presence of a chlorophenyl group and a propyl group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired compound with specific reaction conditions tailored to each synthetic route.
Industrial Production Methods: Industrial production of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide include Grignard reagents, reducing agents, and acyl chlorides . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the compound.
Applications De Recherche Scientifique
N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it has potential therapeutic applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N1-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide include other chlorophenyl derivatives and cyclohexene-based compounds. Examples include N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide and 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine .
Uniqueness: N~1~-(4-Chlorophenyl)-N~2~-propylcyclohex-1-ene-1,2-dicarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
73315-00-1 |
|---|---|
Formule moléculaire |
C17H21ClN2O2 |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
2-N-(4-chlorophenyl)-1-N-propylcyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-2-11-19-16(21)14-5-3-4-6-15(14)17(22)20-13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
SBGIPBUBKOFSFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(CCCC1)C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



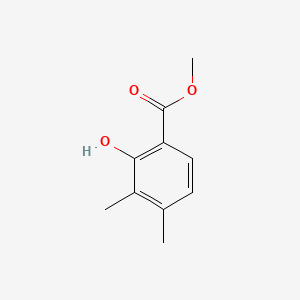
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

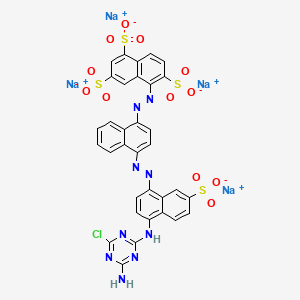

![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)

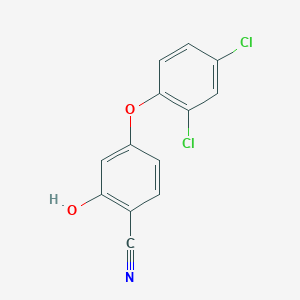
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
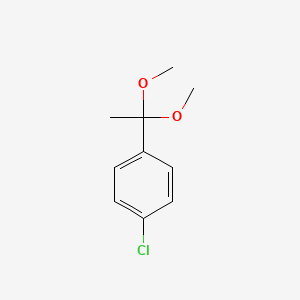

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
